molecular formula C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH B602429 L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester CAS No. 202326-58-7

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester

Cat. No.: B602429
CAS No.: 202326-58-7
M. Wt: 328.31
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Description

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is a labeled derivative of L-Aspartic acid, an amino acid. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. The compound is protected with tert-butoxycarbonyl (BOC) and benzyl (BZ) ester groups, which help in stabilizing the molecule during chemical reactions and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester involves multiple steps. Initially, L-Aspartic acid is labeled with carbon-13 and nitrogen-15 isotopes. The labeled L-Aspartic acid is then protected with a tert-butoxycarbonyl (BOC) group at the amino terminus and a benzyl (BZ) ester group at the carboxyl terminus. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the protection reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and consistency. The labeled L-Aspartic acid is subjected to protection reactions under controlled conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester undergoes various chemical reactions, including:

    Hydrolysis: Removal of the BOC and BZ protecting groups under acidic or basic conditions.

    Substitution: Replacement of functional groups with other chemical entities.

    Oxidation and Reduction: Changes in the oxidation state of the molecule

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected L-Aspartic acid derivatives and various substituted products depending on the reagents used .

Scientific Research Applications

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is widely used in scientific research, including:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Utilized in metabolic studies to trace the incorporation of labeled amino acids into proteins.

    Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester involves its incorporation into biological systems where it can be traced using NMR spectroscopy. The labeled isotopes allow for precise tracking of the compound’s distribution and metabolism. The BOC and BZ protecting groups help in stabilizing the molecule during these studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid-13C4,15N-N-T-BOC, B-BZ ester is unique due to its dual isotopic labeling and the presence of protecting groups, which enhance its stability and versatility in various chemical reactions and research applications .

Properties

CAS No.

202326-58-7

Molecular Formula

C6H5CH2OO[13C][13C]H2[13C]H(15NH-t-BOC)[13C]OOH

Molecular Weight

328.31

Purity

98% by HPLC; 98% atom 13C, 98% atom 15N

Related CAS

7536-58-5 (unlabelled)

tag

Boc-protected Amino Acids (Labelled) | Ester-protected Amino Acids (Labelled)

Origin of Product

United States

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